molecular formula C17H15ClFNO3 B5780459 METHYL 3-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-4-METHYLBENZOATE

METHYL 3-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-4-METHYLBENZOATE

Cat. No.: B5780459
M. Wt: 335.8 g/mol
InChI Key: KYVLMATWYLHSIM-UHFFFAOYSA-N
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Description

METHYL 3-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-4-METHYLBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, an acylated amino group, and a methyl benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 2-(2-chloro-6-fluorophenyl)acetic acid with 4-methylbenzoic acid, followed by esterification with methanol under acidic conditions. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 3-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-4-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 3-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}-4-METHYLBENZOATE
  • METHYL 3-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}-4-METHYLBENZOATE
  • METHYL 3-{[2-(2-BROMOPHENYL)ACETYL]AMINO}-4-METHYLBENZOATE

Uniqueness

METHYL 3-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-4-METHYLBENZOATE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s stability and selectivity in various applications.

Properties

IUPAC Name

methyl 3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-10-6-7-11(17(22)23-2)8-15(10)20-16(21)9-12-13(18)4-3-5-14(12)19/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVLMATWYLHSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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